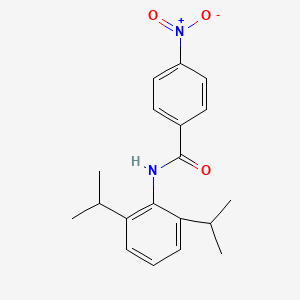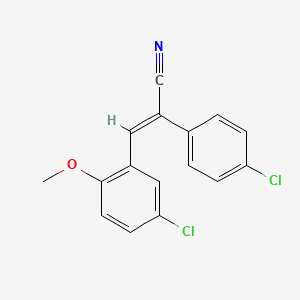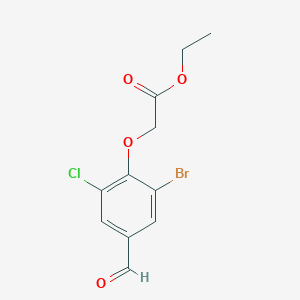![molecular formula C17H19NO3 B5718867 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, also known as DMPA, is a chemical compound with potential applications in scientific research. DMPA is a derivative of the drug, Tamoxifen, which is used to treat breast cancer. However, DMPA has been found to have unique properties that make it suitable for use in scientific research.
科学的研究の応用
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor properties and can inhibit the growth of breast cancer cells. 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to have potential as a therapeutic agent for other diseases, such as osteoporosis and Alzheimer's disease.
作用機序
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is not fully understood, but it is believed to work by binding to estrogen receptors and inhibiting the activity of estrogen in the body. This leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide in lab experiments is that it is a selective estrogen receptor modulator, meaning it can selectively target certain estrogen receptors in the body. This can make it a useful tool in studying the role of estrogen in various diseases. However, one limitation is that 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide. One area of interest is its potential as a therapeutic agent for osteoporosis and Alzheimer's disease. Another area of research is the development of new derivatives of 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide that may have improved anti-tumor properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide and its potential applications in scientific research.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, or 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, is a chemical compound with potential applications in scientific research. It has anti-tumor properties, can inhibit angiogenesis, and has potential as a therapeutic agent for osteoporosis and Alzheimer's disease. While there are limitations to its use in lab experiments, there are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide that may lead to new discoveries in the field of medicine.
合成法
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol and 2-chloromethylphenol, followed by the reaction with N-(2-hydroxyethyl)acetamide. The final product is obtained through purification and isolation techniques.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-7-8-16(13(2)9-12)21-11-17(20)18-15-6-4-3-5-14(15)10-19/h3-9,19H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLPTFMFBCKRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)



![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)
![2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718844.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5718853.png)
![ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5718859.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)

